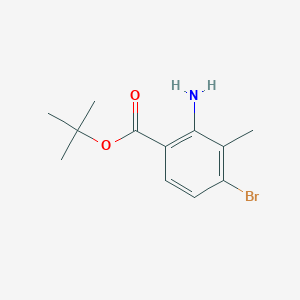
N-((4-(feniltio)tetrahidro-2H-piran-4-il)metil)-1-naftamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-naphthamide is a synthetic organic compound with a complex molecular structure that bridges several functional groups, including an amide, naphthalene, and tetrahydropyran moiety. This compound is notable for its potential applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Aplicaciones Científicas De Investigación
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-naphthamide has several applications:
In Chemistry: It serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecular architectures.
In Biology: It is used in biochemical studies to investigate enzyme-substrate interactions due to its structural mimicry of natural substrates.
In Medicine: Potential applications in drug development, particularly as a lead compound for the design of new therapeutic agents targeting specific pathways.
In Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formation of the Tetrahydropyran Moiety: The synthesis begins with the formation of the tetrahydropyran ring, which can be achieved through a cyclization reaction involving a suitable precursor such as a 1,5-diene.
Introduction of the Phenylthio Group: A phenylthio group is then introduced through a nucleophilic substitution reaction using thiophenol as the reagent.
Formation of the Amide Linkage: The naphthamide part of the molecule is synthesized separately, typically starting from 1-naphthoic acid, which is converted into an amide through reaction with a suitable amine.
Coupling Reaction: The final step involves coupling the tetrahydropyran derivative with the naphthamide through a reaction mediated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods For industrial-scale production, optimization of reaction conditions is paramount. This may involve the use of continuous flow reactors for better control over reaction parameters, as well as the employment of high-throughput screening methods to identify the most efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide group, potentially forming the corresponding amine.
Substitution: The phenylthio group may also participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typical oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminium hydride or borane can be used.
Substitution: Electrophiles such as nitronium ions can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Mecanismo De Acción
Mechanism: The compound interacts with its molecular targets primarily through non-covalent interactions such as hydrogen
Propiedades
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2S/c25-22(21-12-6-8-18-7-4-5-11-20(18)21)24-17-23(13-15-26-16-14-23)27-19-9-2-1-3-10-19/h1-12H,13-17H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCKHEYPVGRECQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC3=CC=CC=C32)SC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
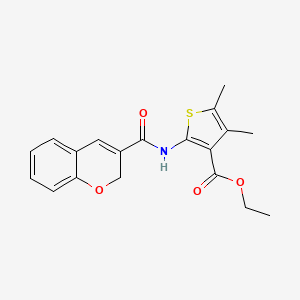

![Propan-2-yl 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2356589.png)
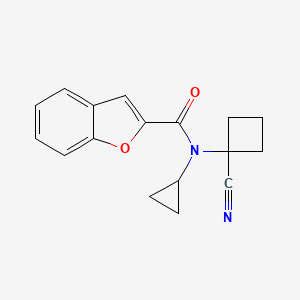
![methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2356593.png)
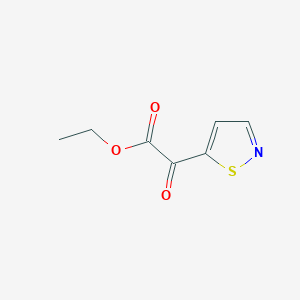
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2356595.png)

![5-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2356598.png)

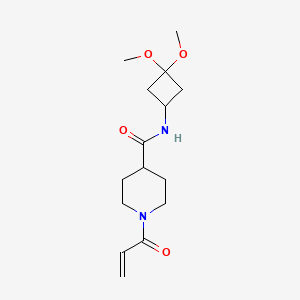
![1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene](/img/structure/B2356604.png)
